2-(3-Methyl-piperidin-1-yl)-benzylamine
Description
Significance of Benzylamine (B48309) and Piperidine (B6355638) Scaffolds in Synthetic Chemistry
The benzylamine moiety, characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom, is a fundamental structure in organic synthesis. drugbank.com It serves as a versatile precursor for a multitude of more complex molecules and is a common feature in many pharmaceuticals. acs.org The presence of the benzyl group can influence the molecule's reactivity and electronic properties, while the amine group provides a key site for further chemical modifications. researchgate.net
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. nih.gov It is a core component in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. nih.govresearchgate.net The significance of the piperidine scaffold is underscored by its presence in over 70 commercially available drugs, including several blockbuster medications. arizona.edu Its prevalence is due to its ability to impart favorable properties to a molecule, such as improved solubility, metabolic stability, and the ability to form critical interactions with biological targets. researchgate.net The introduction of chiral piperidine scaffolds can further enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles. researchgate.netthieme-connect.com
The combination of these two scaffolds into a single molecule, as seen in substituted benzylpiperidines, creates a class of compounds with significant potential in drug discovery, targeting a wide range of conditions from neurological disorders to cancer. researchgate.netnih.gov
Table 1: Examples of Marketed Drugs Featuring Piperidine or Benzylamine Scaffolds
| Drug Name | Core Scaffold | Therapeutic Class |
|---|---|---|
| Donepezil | Piperidine | Alzheimer's Disease Treatment nih.gov |
| Methylphenidate (Ritalin) | Piperidine | ADHD Treatment |
| Fentanyl | Piperidine | Opioid Analgesic |
| Raloxifene | Piperidine | Osteoporosis Treatment researchgate.net |
| Pargyline | Benzylamine | Antihypertensive |
Overview of Chemical Space of Benzylic and Piperidinyl Amines
The "chemical space" of a class of molecules refers to the vast multidimensional array of possible structures, properties, and functions that can be generated by varying the core scaffold and its substituents. For benzylic and piperidinyl amines, this space is exceptionally large and diverse. The targeted functionalization of these molecules is a key strategy in medicinal chemistry for structure-activity relationship studies. chemistryviews.org
Exploration of the piperidine chemical space has been a significant focus of modern drug discovery. nih.govrsc.org A major trend is the move away from flat, two-dimensional molecules toward more complex, three-dimensional structures. rsc.org Saturated heterocycles like piperidine are ideal for this purpose, as their non-planar conformations allow for the precise spatial arrangement of substituents. researchgate.net By synthesizing libraries of piperidine derivatives with varied substitution patterns (regioisomers and diastereoisomers), researchers can create a collection of 3D fragments for use in fragment-based drug discovery, a powerful method for identifying new lead compounds. nih.govrsc.org
The synthetic versatility of both the benzylamine and piperidine moieties allows for extensive modification:
Substitution on the Aromatic Ring: The benzene ring of the benzyl group can be functionalized with a wide variety of substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, or para positions. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, influencing its binding affinity and selectivity for biological targets. nih.gov
Substitution on the Piperidine Ring: The carbon atoms of the piperidine ring can be substituted, introducing chiral centers and creating distinct stereoisomers. The nitrogen atom can also be part of various functional groups, further expanding the accessible chemical space. acs.org
This ability to systematically modify the structure allows chemists to fine-tune the properties of benzylic and piperidinyl amines to optimize them for specific applications.
Table 2: Influence of Substitution on Molecular Properties
| Substitution Type | Example of Change | Potential Effect on Properties |
|---|---|---|
| Aromatic Ring (Benzyl) | Addition of a trifluoromethyl group | Increases lipophilicity, can enhance metabolic stability and binding affinity. nih.gov |
| Piperidine Ring (Carbon) | Introduction of a methyl group | Creates a chiral center, restricts conformation, can improve target selectivity. researchgate.net |
| Piperidine Ring (Nitrogen) | Conversion to an amide | Alters hydrogen bonding capacity, modifies solubility and basicity. nih.gov |
Scope of Research on 2-(3-Methyl-piperidin-1-yl)-benzylamine
The specific compound, this compound, combines the key structural features discussed: a benzylamine core substituted at the ortho position with a 3-methylpiperidine (B147322) ring. The ortho-substitution pattern creates a sterically defined relationship between the two cyclic systems, while the methyl group on the piperidine ring introduces a chiral center, meaning the compound can exist as different stereoisomers (R and S enantiomers).
Despite the prevalence of its constituent scaffolds in medicinal chemistry, a thorough review of scientific literature indicates that dedicated research focusing specifically on this compound is limited. There are numerous studies on related N-benzyl piperidine derivatives and other substituted benzylamines, often exploring their potential as inhibitors for enzymes like cholinesterases or as modulators for neurotransmitter transporters. nih.govnih.govajchem-a.com However, specific synthesis, characterization, and biological evaluation data for this precise isomeric configuration are not widely published.
Therefore, the current scope of research is narrow. The compound is primarily recognized within chemical databases and supplier catalogs as a potential building block for organic synthesis. Its value lies in its potential to be used in the construction of more complex molecules, where its unique stereochemical and conformational properties could be exploited in drug design and discovery. Further investigation would be required to elucidate its specific chemical properties and potential biological activities.
Table 3: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| Core Scaffolds | Benzylamine, Piperidine |
| Key Structural Features | Ortho-substituted aromatic ring, 3-methyl substitution on piperidine, Chiral center |
Structure
3D Structure
Properties
IUPAC Name |
[2-(3-methylpiperidin-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-5-4-8-15(10-11)13-7-3-2-6-12(13)9-14/h2-3,6-7,11H,4-5,8-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYYTQZYOAPEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599133 | |
| Record name | 1-[2-(3-Methylpiperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-43-1 | |
| Record name | 2-(3-Methyl-1-piperidinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(3-Methylpiperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Methyl Piperidin 1 Yl Benzylamine and Analogues
Strategies for 3-Methylpiperidine (B147322) Ring Construction
The formation of the substituted piperidine (B6355638) ring is a cornerstone of the synthesis. Piperidines are prevalent scaffolds in pharmaceuticals, and numerous methods have been developed for their construction. nih.govscispace.com These strategies can be broadly categorized into intramolecular and intermolecular approaches, with a significant focus on achieving stereochemical control.
Intramolecular Cyclization Approaches
Intramolecular cyclization involves the formation of the piperidine ring from a single, appropriately functionalized acyclic precursor. These methods are powerful for establishing stereocenters.
Radical Cyclization: Polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes through intramolecular radical cyclization, often initiated by agents like triethylborane. nih.gov This process can involve a complex radical cascade to form the six-membered ring. nih.gov
Cationic Cyclization (Prins and Carbonyl-Ene Reactions): A novel approach to cis- and trans-3,4-disubstituted piperidines utilizes the cyclization of aldehydes. nih.gov Depending on the catalyst and reaction conditions, it is possible to switch between kinetic and thermodynamic control. For instance, Lewis acid catalysis (e.g., MeAlCl₂) can favor the thermodynamically stable trans-piperidine, while Brønsted acids (e.g., HCl) at low temperatures can yield the kinetically favored cis-piperidine. nih.gov
Hydride Transfer/Cyclization Cascade: The intramolecular cyclization of amides bearing alkene groups can be achieved through a hydride transfer mechanism, efficiently forming piperidines with tertiary amino groups. nih.gov
Intermolecular Approaches for Piperidine Ring Formation
Intermolecular strategies construct the piperidine ring by combining two or more separate components in a single reaction sequence.
[5+1] Annulation: This approach involves the reaction of a five-atom component with a one-atom component to form the six-membered ring. A notable example is the hydrogen borrowing [5+1] annulation, where an iridium(III) catalyst facilitates two sequential cascades of hydroxyl oxidation, amination, and imine reduction to form two new C-N bonds and construct the piperidine ring. nih.gov
Three-Component Mannich-Type Reaction: Inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed. scispace.com This method uses a 1,3-bis-silylenol ether as a dienolate, which reacts with an aldehyde and an amine to yield a chiral dihydropyridinone, a versatile intermediate for building a variety of multi-substituted chiral piperidines. scispace.com
Stereoselective Formation of Substituted Piperidines
Controlling the stereochemistry of substituents on the piperidine ring is crucial for pharmacological applications. Various methods have been developed to achieve high levels of stereoselectivity.
Asymmetric Catalysis: A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and a dihydropyridine (B1217469) derivative can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.gov This provides a powerful route to enantioenriched 3-substituted piperidines. nih.gov
Diastereoselective Reduction: The diastereoselectivity of pyridine (B92270) hydrogenation can be highly dependent on the catalyst and conditions. rsc.org For example, hydrogenation of methyl-substituted pyridine carboxylates using PtO₂ often proceeds with high cis-diastereoselectivity. rsc.org The resulting cis-isomer can then be converted to the thermodynamically more stable trans-isomer through base-mediated epimerization. rsc.org
Substrate-Controlled Cyclization: As seen in Prins and carbonyl-ene cyclizations, the choice of catalyst (Lewis vs. Brønsted acid) and reaction temperature can be used to selectively form either the cis (kinetic) or trans (thermodynamic) diastereomer of a substituted piperidine. nih.gov
| Method | Key Reagents/Catalyst | Stereochemical Outcome | Reference |
|---|---|---|---|
| Asymmetric Reductive Heck Reaction | Rh-catalyst, Chiral Ligand | Excellent Enantioselectivity for 3-substituted piperidines | nih.gov |
| Diastereoselective Hydrogenation | PtO₂, H₂ | High cis-diastereoselectivity | rsc.org |
| Base-Mediated Epimerization | Base (e.g., NaOMe) | Conversion of cis to trans isomer | rsc.org |
| Kinetic Prins Cyclization | Brønsted Acid (HCl) | Predominantly cis isomer | nih.gov |
| Thermodynamic Carbonyl-Ene Cyclization | Lewis Acid (MeAlCl₂) | Predominantly trans isomer | nih.gov |
Reductive Transformations of Pyridine Precursors to Piperidines
One of the most direct and common methods for synthesizing piperidines is the reduction of the corresponding pyridine ring. 3-Methylpiperidine, for instance, is readily synthesized via the hydrogenation of 3-methylpyridine (B133936) (3-picoline). ontosight.ai A variety of reagents and catalytic systems can be employed for this transformation.
Catalytic Hydrogenation: This is a fundamental process in organic synthesis. nih.gov Heterogeneous catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C) are widely used, often requiring conditions of high pressure and/or temperature. rsc.orgorganic-chemistry.orgclockss.org For example, 10% Rh/C can effectively catalyze the hydrogenation of pyridines in water at 80°C under 5 atm of H₂. organic-chemistry.org
Transfer Hydrogenation: Milder conditions can often be achieved using transfer hydrogenation methods. A borane-catalyzed, metal-free transfer hydrogenation using ammonia (B1221849) borane (B79455) as the hydrogen source can produce piperidines with good cis-selectivity. organic-chemistry.org Additionally, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using formic acid is an effective method. nih.govacs.org
Chemical Reduction: Non-catalytic methods are also available. Pyridine can be rapidly reduced to piperidine in excellent yield at room temperature using samarium diiodide (SmI₂) in the presence of water. clockss.org
| Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, PtO₂ or Rh/C | Effective but can require harsh conditions (high T/P). | organic-chemistry.orgclockss.org |
| Borane-catalyzed Transfer Hydrogenation | Ammonia borane, B(C₆F₅)₃ | Metal-free, mild conditions, good cis-selectivity. | organic-chemistry.org |
| Rhodium-catalyzed Transfer Hydrogenation | HCOOH, Rh-catalyst | Effective for pyridinium salts. | nih.govacs.org |
| Samarium Diiodide Reduction | SmI₂, H₂O | Rapid reaction at room temperature. | clockss.org |
Strategies for Benzylamine (B48309) Moiety Integration
Once the 3-methylpiperidine ring is formed, the next critical step is its attachment to the benzylamine core. This is typically achieved through the formation of a C-N bond between the piperidine nitrogen and the benzylic carbon of the second fragment.
Reductive Amination Protocols with Benzaldehyde (B42025) Derivatives
Reductive amination is a highly versatile and widely used method for forming C-N bonds and is a primary strategy for synthesizing benzylamines. pearson.comias.ac.in The process involves the reaction of an amine (in this case, 3-methylpiperidine) with a carbonyl compound (a substituted benzaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the target amine. pearson.com
The synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine would likely involve the reaction of 3-methylpiperidine with a 2-aminobenzaldehyde (B1207257) derivative or a precursor like 2-nitrobenzaldehyde (B1664092). The reaction with 2-nitrobenzaldehyde would form 1-(2-nitrobenzyl)-3-methylpiperidine, which could then be reduced to the final product.
Several reducing agents are suitable for the reduction step, chosen for their selectivity in reducing the iminium ion in the presence of the starting carbonyl group. pearson.com
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent, often used in indirect reductive amination where the imine is formed first. ias.ac.in
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective for direct, one-pot reductive aminations because it is stable under weakly acidic conditions and selectively reduces the iminium ion over the aldehyde. pearson.comchim.it
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent, often favored for its effectiveness and less toxic nature compared to cyanoborohydride. googleapis.com It has been successfully used in the synthesis of related (1-Benzyl-4-methyl piperidin-3-yl)-methylamine structures. googleapis.com
Microwave-assisted reductive amination has also been shown to be a fast and efficient method for related syntheses. nih.gov
| Reducing Agent | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Pre-formed imines | Cost-effective, powerful | ias.ac.in |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes/Ketones + Amines (one-pot) | Selective for iminium ions, stable in weak acid | pearson.comchim.it |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes/Ketones + Amines (one-pot) | Mild, effective, less toxic than NaBH₃CN | googleapis.com |
Nucleophilic Substitution Reactions Involving Benzylic Substrates
Nucleophilic substitution is a foundational method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, this strategy typically involves the reaction of a benzylic electrophile with 3-methylpiperidine as the nucleophile. A common approach is the reaction of an ortho-substituted benzyl (B1604629) halide with the amine. nih.gov
The primary reaction involves the displacement of a halide (e.g., Br, Cl) from the benzylic carbon by the nitrogen atom of 3-methylpiperidine. However, the reactivity of the primary amine product can lead to further alkylation, resulting in the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk To favor the formation of the desired primary amine, a large excess of the amine nucleophile is often employed to ensure it is the dominant nucleophile in the reaction mixture. savemyexams.com
The general scheme for this reaction is as follows:
Step 1: A 2-halobenzyl halide reacts with 3-methylpiperidine to form a quaternary ammonium salt intermediate.
Step 2: A second molecule of the amine acts as a base to deprotonate the intermediate, yielding the tertiary amine product.
Challenges in this method include controlling the extent of alkylation and potential side reactions. The choice of solvent, temperature, and base is crucial for optimizing the yield of the target compound.
Table 1: Examples of Nucleophilic Substitution for Benzylamine Synthesis
| Electrophile | Nucleophile | Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Benzyl Halide | Ammonia | Excess NH3 | Primary Benzylamine | savemyexams.com |
| Chloromethane | Methylamine | Stepwise addition | Secondary/Tertiary Amine | savemyexams.com |
| Alkyl Halide | Phthalimide anion | Base-catalyzed hydrolysis | Primary Amine (Gabriel Synthesis) | libretexts.org |
Carboamination Reactions for Benzylamine Synthesis
Carboamination represents a more advanced and convergent approach to synthesizing complex amines. This method allows for the simultaneous formation of a C-C and a C-N bond across an alkene. For benzylamine synthesis, carboamination of styrenes is a particularly relevant strategy. nih.gov
These reactions are often catalyzed by transition metals like copper or palladium and involve three components: an alkene, an amine, and a carbon-based electrophile or radical source. The mechanism typically involves the addition of a radical or organometallic species to the alkene, generating a benzylic radical or organometallic intermediate. This intermediate is then trapped by the amine nucleophile to form the final product. nih.govnih.gov
This approach offers a high degree of flexibility, as the substituents on the benzylamine product can be varied by changing any of the three starting components. For instance, to synthesize an analogue of the target compound, a substituted styrene (B11656) could be reacted with 3-methylpiperidine and an appropriate carbon source.
Table 2: Components in Three-Component Carboamination Reactions
| Alkene Component | Amine Component | Carbon Component Source | Catalyst | Product | Ref. |
|---|---|---|---|---|---|
| Styrenes | Ureas, Anilides, Amides | Potassium Alkyltrifluoroborates | Copper | Secondary Benzylureas | nih.gov |
| Allylamines | Anilines, Sulfoximines | Aryl/Styryl Iodides | Palladium | Vicinal Diamines | nih.govrsc.org |
Electrochemical Synthetic Approaches for Benzylamines
Electrochemical synthesis provides a green and sustainable alternative to traditional chemical methods by using electricity to drive reactions, thus avoiding the need for stoichiometric chemical oxidants or reductants. mdpi.com While much of the electrochemical research on benzylamines focuses on their oxidation to imines or nitriles nih.govrsc.orgacs.org, there are also methods for their synthesis.
Electrochemical reductive amination is a key synthetic strategy. This process involves the condensation of a benzaldehyde derivative with an amine (like 3-methylpiperidine) to form an iminium ion, which is then electrochemically reduced at the cathode to yield the corresponding benzylamine. This method offers high selectivity under mild conditions. The reaction can be performed in an undivided cell, simplifying the experimental setup. mdpi.com
Key parameters that influence the outcome of electrochemical synthesis include the electrode material, electrolyte, solvent, and applied current or potential. mdpi.com
Table 3: Overview of Electrochemical Reactions Involving Benzylamines
| Reaction Type | Substrate(s) | Key Conditions | Product | Ref. |
|---|---|---|---|---|
| Oxidative Coupling | Benzylamine | Undivided cell, Carbon electrodes, TEAB electrolyte | N-benzyl-1-phenylmethanimine | nih.gov |
| Oxidative Cleavage | Benzylamine | Pt electrodes, TsOH·H2O, Et4NBF4 | Benzaldehyde | mdpi.com |
| Cyclization | Aryl ketones, Benzylamines | Glassy carbon anode, Pt cathode, KI electrolyte | 1,2,4-Trisubstituted-(1H)-imidazoles | mdpi.com |
Advanced Coupling Strategies for the Target Compound
Modern synthetic chemistry offers powerful cross-coupling reactions that enable the efficient construction of complex molecules like this compound.
Carbon-Nitrogen Bond Forming Reactions
Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are premier methods for forming C-N bonds. This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
A potential route to the target compound using this methodology would involve the coupling of a 2-halobenzylamine derivative (with the primary amine suitably protected) with 3-methylpiperidine. Alternatively, 1-(2-bromophenyl)methanamine could be used as the starting material. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results. researchgate.netresearchgate.net This method is highly versatile and tolerates a wide range of functional groups.
Table 4: Key Components of Buchwald-Hartwig Amination
| Aryl Halide/Triflate | Amine | Catalyst/Ligand System | Base | Ref. |
|---|---|---|---|---|
| 2-Haloimidazoles | Aromatic Amines | Palladium catalyst | Not specified | researchgate.net |
| 6-Bromothienopyrimidine | Piperidine | Pd2(dba)3 / Xantphos | Cs2CO3 | researchgate.net |
Grignard Reagent Applications in Amine Synthesis
Grignard reagents are among the most versatile organometallic reagents in organic synthesis. While they react with the acidic protons of primary and secondary amines to form alkanes quora.com, their primary utility in amine synthesis lies in C-C bond formation and subsequent transformations.
Several strategies can be employed:
Addition to Imines/Nitriles: A Grignard reagent can add to a nitrile to form a ketimine intermediate, which can then be reduced to a primary amine. For example, an isobutyl Grignard reagent has been used in the synthesis of a related structure, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, starting from o-fluorobenzonitrile. researchgate.net
Reductive Coupling with Amides: An iridium-catalyzed reductive coupling of tertiary amides with Grignard reagents can produce highly functionalized tertiary amines. This method shows broad substrate scope and good functional group tolerance. nih.govthieme-connect.com
Electrophilic Amination: An aryl Grignard reagent, formed from a suitable aryl halide, can be reacted with an electrophilic aminating agent, such as an O-sulfonyloxime, to generate a primary amine after hydrolysis. stackexchange.comacs.org
Table 5: Synthetic Applications of Grignard Reagents for Amine Synthesis
| Grignard Application | Substrate | Reagent(s) | Product Type | Ref. |
|---|---|---|---|---|
| Addition to Nitrile | o-Fluorobenzonitrile | Isobutylmagnesium bromide | Intermediate for Primary Amine | researchgate.net |
| Reductive Coupling | Tertiary Amides | Alkyl/Arylmagnesium halides, Ir catalyst | Tertiary Amines | nih.govthieme-connect.com |
| Electrophilic Amination | Arylmagnesium halides | O-Sulfonyloxime | Primary Amines | acs.org |
Tandem and One-Pot Synthetic Sequences
Tandem or one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. liberty.edu These sequences are highly valuable for constructing complex molecules from simple precursors.
For the synthesis of this compound, a one-pot sequence could be envisioned. For example, a palladium-catalyzed reaction between a benzyl alcohol and a primary amine can selectively yield imines or secondary amines depending on the reaction atmosphere. organic-chemistry.org A hypothetical one-pot synthesis for the target compound could involve the reaction of 2-(3-methylpiperidin-1-yl)benzaldehyde with an ammonia source, followed by in-situ reduction to form the benzylamine.
Another strategy involves catalytic cross-dehydrogenative coupling (CDC), where C-H bonds are directly functionalized to form new bonds, often in a single step. researchgate.net Such advanced, resource-efficient methods are at the forefront of modern organic synthesis. researchgate.netorganic-chemistry.org
Table 6: Examples of Tandem and One-Pot Reactions for Amine/Heterocycle Synthesis
| Reaction Name | Substrates | Reagents/Catalyst | Product | Ref. |
|---|---|---|---|---|
| Reductive Amination | Benzyl Alcohols, Primary Amines | Pd/AlO(OH) | Imines or Secondary Amines | organic-chemistry.org |
| Condensation/Oxidation | o-Phenylenediamines, Aryl Aldehydes | H2O2, HCl | 2-Substituted Benzimidazoles | organic-chemistry.org |
| Directed Metalation/Alkylation | Formamide, Phenyl lithium, Electrophile | Butyllithium | Ortho-substituted Benzaldehydes | liberty.edu |
Optimization and Process Development for this compound Synthesis
Process development for the synthesis of this compound and its analogues centers on maximizing yield, minimizing reaction times, and ensuring scalability and cost-effectiveness. Key parameters that are typically optimized include the choice of solvent, reaction temperature and pressure, and the catalyst system.
The choice of solvent is a critical factor in the synthesis of N-aryl piperidines and related benzylamines, as it can significantly influence reaction rates, yields, and the solubility of reactants and catalysts. Common synthetic strategies, such as nucleophilic aromatic substitution or reductive amination, are highly sensitive to the reaction medium.
For N-arylation reactions, polar aprotic solvents are frequently employed due to their ability to dissolve ionic intermediates and reagents. Solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are often used. google.com For instance, in the synthesis of related benzylpiperidine structures, anhydrous DMF is a common choice, often used in conjunction with a base like potassium carbonate at elevated temperatures to facilitate the reaction. unisi.it Alcohols, such as methanol (B129727) or ethanol, are also utilized, particularly in reductive amination procedures or when using specific catalysts. google.comguidechem.com In some cases, a mixture of solvents, like tetrahydrofuran (B95107) (THF) and water, may be employed to balance the solubility of both organic and inorganic reagents. google.com The selection is often empirical, and screening various solvents is a standard part of process optimization.
Below is a table summarizing the impact of different solvent systems on analogous N-arylation reactions.
| Solvent System | Typical Base | General Observations | Reference |
| N,N-Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃ | Good solubility for many reagents, facilitates high reaction temperatures. | unisi.it |
| Methanol (MeOH) | Organic bases (e.g., DIPEA) | Often used in reductive amination and catalytic hydrogenation steps. | google.comguidechem.com |
| Tetrahydrofuran (THF) | NaH, LiAlH₄ | Common for reactions involving organometallic reagents and hydrides. | unisi.it |
| Dichloromethane (DCM) | DIPEA, Et₃N | Used for coupling reactions at or below room temperature. nih.gov | |
| Toluene | KOtBu | Effective in borrowing hydrogen catalysis for C-N bond formation. rsc.org |
Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. In the synthesis of this compound analogues, these conditions are carefully optimized to achieve the desired outcome.
Many N-arylation and condensation reactions require elevated temperatures to overcome activation energy barriers. For example, coupling reactions involving benzyl halides and piperidines may be conducted at temperatures ranging from 65°C to 110°C. unisi.itguidechem.com In a specific optimization, a reflux in a 65°C oil bath was used for an extended period to maximize the yield of an intermediate. guidechem.com Catalytic hydrogenation steps, often used for debenzylation or nitro group reduction, are sensitive to both temperature and pressure. These reactions might be run at temperatures between 40-60°C and hydrogen pressures of 10-60 psi. google.com Higher pressures can increase the rate of hydrogenation but must be controlled to avoid over-reduction or side reactions. The optimal conditions represent a trade-off between reaction speed, yield, and the stability of the reactants and products. researchgate.net
The table below illustrates typical temperature and pressure ranges for key synthetic steps.
| Reaction Type | Temperature Range | Pressure Range | Key Considerations | Reference |
| N-Arylation/Alkylation | 60°C - 120°C | Atmospheric | Requires heat to drive reaction to completion. | unisi.itguidechem.com |
| Catalytic Hydrogenation | 25°C - 60°C | 15 psi - 60 psi | Higher pressure increases reaction rate; temperature control prevents side reactions. | google.com |
| Dieckmann Condensation | Room Temp. to 80°C | Atmospheric | Temperature can influence cyclization efficiency. | guidechem.com |
| Basic Hydrolysis | ~200°C | Atmospheric | Vigorous conditions needed for hydrolysis of stable amides. researchgate.net |
Catalysis is central to many modern synthetic routes for forming C-N bonds. Transition metals, particularly palladium, are widely used for cross-coupling reactions to form the aryl-piperidine bond. The choice of catalyst, including the metal center and the associated ligands, is crucial for achieving high efficiency and selectivity.
Palladium-based catalysts, such as those derived from palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), are frequently used in combination with phosphine ligands like Xantphos or BINAP. These systems are effective for the N-arylation of piperidines with aryl halides. Nickel catalysts have also emerged as a viable, more earth-abundant alternative for similar transformations. researchgate.net In other synthetic steps, such as hydrogenation, catalysts like palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst) are standard. google.com
The catalyst loading, or the amount of catalyst used relative to the substrate, is a key optimization parameter. While higher loading can increase the reaction rate, it also adds to the cost and can complicate product purification. Therefore, the goal is to find the minimum catalyst loading that provides an acceptable yield in a reasonable time. For a hydrogenation step in a related synthesis, the mass ratio of the substrate to a 20% wet palladium hydroxide on carbon catalyst was optimized to be between 1:0.1 and 1:0.3. google.com
| Catalyst System | Reaction Type | Typical Loading | Observations | Reference |
| Palladium(0) or Palladium(II) with Phosphine Ligands | C-N Cross-Coupling | 0.5 - 5 mol% | Highly effective for N-arylation of amines. | nih.gov |
| Palladium on Carbon (Pd/C) | Hydrogenation/Debenzylation | 5 - 10 wt% | Standard catalyst for removing benzyl protecting groups. | google.com |
| Palladium Hydroxide on Carbon | Hydrogenation/Debenzylation | 10 - 30 wt% | More active than Pd/C for certain hydrogenations. google.com | |
| Iridium Complexes | Asymmetric Hydrogenation | 1 - 2 mol% | Used for enantioselective reduction of imines. mdpi.com |
Chiral Synthesis and Stereocontrol in this compound Synthesis
The 3-methylpiperidine moiety in the target compound contains a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). For many pharmaceutical applications, a single enantiomer is required. Therefore, methods for controlling the stereochemistry are of paramount importance. This can be achieved either by building the molecule with the desired stereochemistry from the start (asymmetric synthesis) or by separating the enantiomers from a racemic mixture (resolution).
Enantioselective synthesis aims to produce a single enantiomer directly, avoiding the waste associated with discarding the unwanted enantiomer in a resolution process. wikipedia.org Several strategies can be employed to synthesize chiral 3-methylpiperidine derivatives or the final product enantioselectively.
One powerful method is the asymmetric hydrogenation of a prochiral precursor, such as a pyridine or enamine, using a chiral catalyst. mdpi.com Iridium and rhodium complexes with chiral phosphine ligands have proven effective for the asymmetric reduction of N-heteroaromatics and imines. mdpi.com Another approach involves the enantioselective lithiation of a benzylamine derivative using a chiral lithium amide base, followed by an intramolecular nucleophilic aromatic substitution to form the C-N bond stereoselectively. bris.ac.uk Furthermore, biocatalysis, using enzymes to perform stereoselective transformations, offers a green and highly selective alternative for producing chiral amines and piperidines. rsc.org
The table below compares different enantioselective approaches applicable to the synthesis of chiral piperidines and benzylamines.
| Methodology | Catalyst/Reagent | Substrate Type | Key Feature | Reference |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Imines, Enamines, Pyridines | Direct reduction to form chiral center with high enantiomeric excess (ee). | mdpi.com |
| Asymmetric Dearomatization | Chemo-enzymatic methods | Activated Pyridines | Combines chemical synthesis with highly selective enzymatic reactions. researchgate.net | |
| Enantioselective Lithiation | Chiral Lithium Amide Base | N-aryl-N-benzyl ureas | Transition-metal-free method for asymmetric α-arylation. bris.ac.uk | |
| Catalytic Ring-Opening | Palladium Catalysis | Bridged δ-lactam-γ-lactones | Modular approach to highly substituted, stereocontrolled piperidinones. nih.govrsc.org |
When a racemic mixture is synthesized, resolution is required to separate the two enantiomers. The most common method is chemical resolution, which involves converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. wikipedia.orgdalalinstitute.comslideshare.net
For a racemic amine like this compound, a chiral acid is typically used as the resolving agent. Examples include tartaric acid, mandelic acid, or dibenzoyltartaric acid. wikipedia.orgnih.gov The reaction of the racemic amine with a single enantiomer of the chiral acid forms two diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent. nih.gov This difference allows one diastereomer to be selectively crystallized from the solution. After separation by filtration, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. The choice of resolving agent and crystallization solvent is crucial for a successful resolution and often requires extensive screening. wikipedia.orgnih.gov
| Resolution Technique | Resolving Agent | Principle | Advantages/Disadvantages | Reference |
| Diastereomeric Salt Crystallization | Chiral Acids (e.g., Tartaric Acid, Mandelic Acid) | Formation of diastereomeric salts with different solubilities. | Well-established, scalable; can be laborious and discards 50% of material without a racemization process. | wikipedia.orgnih.gov |
| Chromatographic Separation | Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral adsorbent. | High purity separation, good for analytical and small-scale preparative work; can be expensive for large scale. | dalalinstitute.com |
| Enzymatic Kinetic Resolution | Enzymes (e.g., Lipases) | Enzyme selectively reacts with one enantiomer, allowing separation. | High enantioselectivity, mild conditions; limited to 50% theoretical yield for the unreacted enantiomer. | rsc.org |
Reaction Mechanisms of 2 3 Methyl Piperidin 1 Yl Benzylamine Transformations
Mechanistic Pathways of Carbon-Nitrogen Bond Formation
The synthesis of molecules like 2-(3-methyl-piperidin-1-yl)-benzylamine involves the formation of two distinct C-N bonds: the C(aryl)-N(piperidine) bond and the C(benzyl)-N(amine) bond. Various mechanistic pathways can achieve this.
Nucleophilic Addition Mechanisms
Nucleophilic addition is a fundamental mechanism, particularly relevant to the formation of the benzylamine (B48309) moiety. In reactions involving benzylamines and activated olefins like β-nitrostyrenes or benzylidene Meldrum's acids, the primary amine acts as the nucleophile. scispace.comresearchgate.net Kinetic studies on the addition of benzylamines to such electron-deficient alkenes in acetonitrile (B52724) suggest a concerted, single-step process. scispace.comkoreascience.krelectronicsandbooks.com
The proposed mechanism involves the concurrent formation of the C-N bond (from the amine's nucleophilic attack on the β-carbon of the alkene) and a C-H bond (via proton transfer from the amine to the α-carbon). This proceeds through a highly organized, four-membered cyclic transition state where the amine proton is transferred simultaneously with the C-N bond formation. researchgate.netelectronicsandbooks.compsu.edu The use of deuterated benzylamine nucleophiles (XC6H4CH2ND2) results in significant kinetic isotope effects (kH/kD > 1.0), which supports the theory that the N-H bond is broken in the rate-determining step. scispace.comresearchgate.net
Radical Intermediates and Pathways
Carbon-nitrogen bonds can also be formed through pathways involving radical intermediates. Such mechanisms are particularly relevant for constructing complex amine-containing structures. One approach involves the generation of an alkyl radical which then adds to an alkene, followed by the coupling of the resulting radical intermediate with an amine derivative.
In a process analogous to the synthesis of benzylamines, an alkyl radical can add to a styrene (B11656) derivative, creating a benzylic radical. This benzylic radical can then be intercepted by a metal-amine complex. The subsequent step can involve either oxidation to a carbocation followed by nucleophilic attack from the amine, or direct coupling with a metal-amido complex to form the C-N bond. nih.gov Copper-catalyzed systems, for instance, can facilitate the oxidative coupling of a benzylic radical with an amine. nih.gov
Furthermore, radical-mediated cyclization of amines can lead to the formation of piperidine (B6355638) rings. nih.gov These processes often involve an N-centered radical facilitating an intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical, which is then trapped to form the heterocycle. nih.gov
Metal-Mediated Oxidative Coupling Mechanisms
Metal-mediated cross-coupling reactions are among the most powerful methods for forming C(aryl)-N bonds, such as the one connecting the piperidine ring to the benzene (B151609) ring in the target molecule. The Buchwald-Hartwig amination is a cornerstone of this chemistry, typically employing a palladium catalyst. wikipedia.orglibretexts.org
The generally accepted catalytic cycle for this transformation involves three key steps: wikipedia.orglibretexts.orgnih.gov
Oxidative Addition : A low-valent palladium(0) complex reacts with an aryl halide (e.g., 2-bromotoluene (B146081) derivative), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate. nih.govnumberanalytics.com
Amine Coordination and Deprotonation : The amine (3-methylpiperidine) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
Reductive Elimination : The aryl group and the amido group are eliminated from the palladium center, forming the desired C(aryl)-N bond and regenerating the active Pd(0) catalyst. nih.govnumberanalytics.com
The choice of ligand, base, and reaction conditions is critical for the efficiency of the catalytic cycle. Sterically hindered phosphine (B1218219) ligands have been instrumental in improving the scope and efficiency of these reactions. libretexts.orgmit.edu Nickel-based catalysts have also been developed as effective alternatives for the N-arylation of cyclic amines like piperazine. researchgate.netnih.gov
| Catalyst System | Ligand | Base | Substrates | Application | Reference |
| Palladium | Biarylphosphines (e.g., BrettPhos) | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) | Aryl halides/triflates and primary/secondary amines | General synthesis of aryl amines | wikipedia.orglibretexts.org |
| Palladium | Bidentate phosphines (e.g., BINAP, DPPF) | Cs₂CO₃, K₃PO₄ | Aryl iodides/triflates and primary amines | Improved rates and yields for primary amines | wikipedia.org |
| Nickel | 2,2′-bipyridine | Stoichiometric reagents | Aryl chlorides and secondary cyclic diamines | Selective mono- or diarylation of piperazines | researchgate.net |
| Cobalt | TMCD (1,2,3,4-tetramethylcyclopenta-1,3-diene) | Not applicable (uses Grignard reagents) | Iodo-substituted N-heterocycles and aryl Grignard reagents | Arylation of iodo-piperidines and other cyclic amines | nih.gov |
Hydrodenitrogenation Mechanisms
Hydrodenitrogenation (HDN) is a catalytic process for removing nitrogen from organic compounds by cleaving C-N bonds, which is the reverse of the bond formation reactions. wikipedia.org For a molecule like this compound, HDN would involve the cleavage of the C-N bonds within the piperidine ring. The mechanism for HDN of N-heterocycles like piperidine is complex and typically occurs on the surface of heterogeneous catalysts, such as sulfided cobalt-molybdenum (Co-Mo) or nickel-molybdenum (B8610338) (Ni-Mo) on an alumina (B75360) support. wikipedia.orgacs.orgresearchgate.net
Characterization of Reaction Intermediates
Identifying and characterizing transient intermediates is key to confirming reaction mechanisms. In the synthesis of benzylamines, imines are crucial and well-studied intermediates.
Imine Intermediates in Reductive Amination
The benzylamine group of the title compound is commonly synthesized via reductive amination. pearson.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source, followed by the reduction of the resulting imine intermediate. wikipedia.org For the synthesis of this compound, the precursor would be 2-(3-methyl-piperidin-1-yl)-benzaldehyde, and the nitrogen source would be ammonia (B1221849).
The mechanism of imine formation proceeds in several reversible steps, typically under mildly acidic conditions: youtube.commasterorganicchemistry.com
Nucleophilic Attack : The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative, forming a tetrahedral hemiaminal (or carbinolamine) intermediate. wikipedia.orgyoutube.com
Proton Transfer : A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water).
Dehydration : The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. nih.gov
Deprotonation : A base removes a proton from the nitrogen, yielding the neutral imine intermediate. youtube.com
This imine intermediate is generally not isolated but is reduced in situ. wikipedia.org The C=N double bond of the imine is susceptible to reduction by various reagents. The choice of reducing agent is critical; mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated iminium ion over the starting aldehyde, allowing the reaction to be performed in a single pot. pearson.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but this requires a two-step process where the imine is formed first and then reduced. Catalytic hydrogenation using H₂ with a metal catalyst like Palladium on carbon (Pd/C) is another effective method for reducing the imine intermediate to the final amine. wikipedia.orgthieme-connect.de
| Reducing Agent | Characteristics | Typical Application | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; reduces iminium ions faster than ketones/aldehydes. Toxic cyanide byproduct. | One-pot reductive amination under slightly acidic conditions (pH ~5-6). | pearson.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic alternative to NaBH₃CN. Less sensitive to pH. | One-pot reductive amination of a wide range of aldehydes and ketones. | wikipedia.org |
| Catalytic Hydrogenation (H₂/Pd, H₂/Ni) | Clean reduction (byproduct is H₂O). Can sometimes reduce other functional groups. | Used for both direct (one-pot) and indirect (two-step) reductive aminations. | pearson.comwikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Very strong, non-selective reducing agent. Reacts violently with protic solvents. | Two-step procedure: formation and isolation/removal of solvent, followed by reduction. | wikipedia.org |
Stereochemical and Regiochemical Control in Reactions
The presence of a chiral center at the 3-position of the piperidine ring makes stereochemical control a critical aspect of reactions involving this compound. The synthesis of substituted piperidines with high stereoselectivity is a well-explored area of research.
A common strategy for establishing the stereochemistry of substituted piperidines involves the diastereoselective hydrogenation of a corresponding substituted pyridine (B92270) precursor. This typically yields the cis-diastereoisomer. Subsequent base-mediated epimerization can then be used to convert the cis-isomer into the thermodynamically more stable trans-isomer, allowing access to both diastereomeric forms.
For enantioselective synthesis, kinetic resolution is a powerful technique. Racemic mixtures of N-protected 2-arylpiperidines have been successfully resolved using chiral bases, such as n-butyllithium complexed with (-)-sparteine (B7772259) or a (+)-sparteine surrogate. This process involves the asymmetric deprotonation of one enantiomer at a faster rate than the other. The unreacted, enantioenriched starting material can be recovered, while the lithiated intermediate can be quenched with an electrophile to produce a highly enantioenriched 2,2-disubstituted piperidine. This methodology could be adapted to resolve a racemic mixture of 3-methylpiperidine (B147322) precursors, thereby providing enantiopure material for the synthesis of the target compound.
The table below summarizes enantiomeric ratios (er) achieved in the kinetic resolution of various N-Boc-2-arylpiperidines, illustrating the high levels of stereocontrol possible with this method.
| Substrate (Aryl Group) | Recovered Starting Material Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|
| Phenyl | 45 | 96:4 | |
| 4-Fluorophenyl | 42 | 97:3 | |
| 4-Chlorophenyl | 39 | 97:3 | |
| 4-Methoxyphenyl | 48 | 94:6 | |
| 2-Thienyl | 43 | 96:4 |
Kinetic and Thermodynamic Aspects of Reaction Pathways
While specific kinetic data for reactions of this compound are not available, analysis of analogous systems provides insight into potential kinetic behaviors. For instance, the reaction of piperidine with substituted isatin (B1672199) derivatives in aqueous methanol (B129727) was found to follow second-order kinetics, being first-order with respect to both piperidine and the isatin substrate. In this reaction, the rate-limiting step was determined to be the breakdown of a tetrahedral intermediate formed after the initial nucleophilic attack of piperidine.
In the context of transition-metal-catalyzed reactions, such as the C-H functionalization of benzylamines, the cleavage of the C-H bond is often the rate-limiting step. This can be determined experimentally through a Kinetic Isotope Effect (KIE) study, where the rate of reaction for a deuterated substrate is compared to that of the non-deuterated analogue. A significant KIE value indicates that the C-H bond is broken in the slowest step of the reaction.
Isokinetic relationships are observed when a series of related reactions share a common mechanism. This is often visualized through a linear correlation between the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). Such a relationship implies that the change in the rate of reaction across the series is governed by a consistent underlying principle.
A study on the reaction of piperidine with isatin derivatives demonstrated a clear isokinetic relationship, with a calculated isokinetic temperature (β) of 169 K. Because this temperature is well below the experimental temperatures, the reaction is considered to be entropy-controlled. This means that changes in the Gibbs free energy of activation (ΔG‡) are dominated by the ΔS‡ term. Reactions involving significant conformational changes, such as the ring-opening of a cyclic intermediate, often exhibit entropy control. The constant value of ΔG‡ across the series of substituted isatins, along with the linear ΔH‡ vs. ΔS‡ plot, strongly supported a unified reaction mechanism. These principles could be applied to analyze transformations of this compound, especially in reactions involving the formation or cleavage of ring systems.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, molecular geometry, and reaction energetics of chemical systems. It is widely employed to complement experimental findings and elucidate complex reaction mechanisms, transition states, and intermediate structures that may be difficult to observe directly.
In the context of benzylamine and piperidine chemistry, DFT calculations have been used for several purposes:
Investigating Reaction Mechanisms: DFT studies have helped to map the energy profiles of catalytic cycles, such as the reductive elimination step in palladium-catalyzed C-H functionalization of benzylamines, providing insights into the roles of additives and ligands.
Understanding Reactivity and Adsorption: Calculations have been used to determine the adsorption energy of benzylamine onto catalyst surfaces, revealing how surface modifications can enhance reactant binding and facilitate subsequent reaction steps.
Supporting Stereochemical Outcomes: DFT has been used in conjunction with experimental studies, such as Variable Temperature NMR (VT-NMR), to understand conformational preferences and the rate of rotation of groups like N-Boc in chiral piperidines, which is crucial for explaining the outcomes of kinetic resolutions.
The table below presents examples of activation energy barriers (ΔG‡) calculated using DFT for a key reaction step in a related system, illustrating the quantitative insights that can be gained from such studies.
| Reaction Step | System/Catalyst | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| Reductive Elimination | Pd-Catalyzed Acetoxylation of Benzylamine | 15.2 | |
| C(sp²)-O Formation | Pd-Catalyzed Methoxylation of Phenylalanine derivative | 21.5 |
For this compound, DFT could be used to model transition states for its synthesis via Buchwald-Hartwig amination, explore the energetics of potential carbenium ion intermediates, or rationalize the observed stereoselectivity in its formation.
Advanced Spectroscopic and Computational Analysis of 2 3 Methyl Piperidin 1 Yl Benzylamine
Spectroscopic Characterization
A comprehensive spectroscopic characterization is fundamental to confirming the identity and purity of a chemical compound and to understanding its electronic and vibrational properties. However, specific datasets for 2-(3-Methyl-piperidin-1-yl)-benzylamine are not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
No peer-reviewed studies or database entries containing the ¹H or ¹³C NMR spectra for this compound were identified. Such data would be crucial for mapping the proton and carbon framework of the molecule. Hypothetically, a ¹H NMR spectrum would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the piperidine (B6355638) ring protons, and the methyl group protons, with chemical shifts and coupling patterns reflecting their unique chemical environments. Similarly, a ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.
Infrared (IR) Spectroscopy
Specific IR spectral data for this compound is not available. An experimental IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching for the aromatic, piperidine, and methyl groups, C=C stretching within the aromatic ring, and C-N stretching vibrations.
Mass Spectrometry (MS and HRMS)
There is no published mass spectrometry or high-resolution mass spectrometry (HRMS) data for this compound. MS data would reveal the compound's molecular weight and fragmentation pattern, providing evidence for its molecular structure. HRMS would further confirm the elemental composition by providing a highly accurate mass measurement.
Structural Elucidation Techniques
Advanced structural elucidation techniques are essential for determining the precise three-dimensional arrangement of atoms in a molecule and for understanding its conformational preferences.
Single Crystal X-Ray Diffraction (XRD)
A search for single crystal X-ray diffraction studies of this compound yielded no results. An XRD analysis would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the piperidine ring in the solid state.
Conformational Analysis by Spectroscopic and Computational Methods
No studies combining spectroscopic and computational methods for the conformational analysis of this compound have been published. Such an analysis would involve using computational chemistry to predict the stable conformers of the molecule and then using spectroscopic techniques, such as NMR, to validate these predictions and understand the conformational dynamics in solution.
Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
The supramolecular assembly of this compound in the solid state is dictated by a variety of non-covalent intermolecular interactions. The primary amine (-NH₂) group of the benzylamine (B48309) moiety is a key participant in hydrogen bonding, capable of acting as a hydrogen bond donor. Similarly, the tertiary nitrogen atom within the piperidine ring can function as a hydrogen bond acceptor. These interactions are fundamental in directing the packing of molecules in a crystal lattice, often leading to the formation of extended one-, two-, or three-dimensional networks. For instance, in related structures containing piperidine and amine functionalities, N—H⋯N and N—H⋯O hydrogen bonds are commonly observed, connecting molecules into chains or more complex motifs.
Table 1: Potential Intermolecular Interactions in this compound (Note: This table is illustrative, based on functional group analysis, as specific crystallographic data is not available.)
| Interaction Type | Donor | Acceptor | Potential Geometry (Distance, Angle) |
| Hydrogen Bond | N-H (amine) | N (piperidine) | ~2.9-3.2 Å, >150° |
| C-H···π Interaction | C-H (piperidine) | π-system (benzene ring) | ~2.5-2.9 Å (H to ring centroid) |
| C-H···π Interaction | C-H (benzyl) | π-system (benzene ring) | ~2.5-2.9 Å (H to ring centroid) |
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can provide a detailed understanding of its structural and electronic properties.
The calculations begin with a geometry optimization to find the lowest energy conformation of the molecule. This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the conformation of the piperidine ring (likely a chair conformation), the orientation of the methyl group, and the dihedral angle between the piperidine and benzene (B151609) rings.
Furthermore, DFT is used to calculate the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 2: Predicted Molecular Geometry Parameters from DFT Calculations (Note: The following data is hypothetical and represents typical values for similar molecular fragments.)
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C-N (piperidine-benzyl) | 1.38 Å |
| Bond Length | C-N (benzyl-amine) | 1.46 Å |
| Bond Angle | C-N-C (piperidine) | 112.5° |
| Dihedral Angle | C-C-N-C (benzyl-piperidine) | ~65° |
Molecular Dynamics Simulations for Conformational Space Exploration
MD simulations can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them. This is particularly relevant for understanding how the molecule might adapt its shape to bind to a biological target or participate in chemical reactions. The simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic different experimental conditions. The results from MD studies complement the static picture provided by DFT calculations by adding a temporal and dynamic dimension to the analysis of the molecule's structure.
Predictive Modeling of Reactivity and Selectivity
Computational chemistry provides tools for the predictive modeling of a molecule's reactivity and selectivity. By analyzing the electronic structure calculated through DFT, specific sites of reactivity can be identified. For this compound, the primary amine group and the aromatic ring are likely centers of reactivity.
The MEP surface can highlight electron-rich areas (nucleophilic sites), such as the nitrogen atoms, which are prone to attack by electrophiles. Conversely, electron-deficient regions (electrophilic sites) can also be identified. Global and local reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the Fukui function, can quantify the reactivity of different atomic sites within the molecule. This information is invaluable for predicting the outcomes of chemical reactions. For instance, in an electrophilic aromatic substitution reaction, these models could predict whether substitution is most likely to occur at the ortho-, meta-, or para-position relative to the existing substituents on the benzene ring. Such predictive studies are crucial in synthetic chemistry for designing reaction pathways and understanding reaction mechanisms.
Table 3: Illustrative Reactivity Descriptors (Note: This table presents a conceptual framework for predictive reactivity data.)
| Atomic Site | Fukui Function (f-) (for Nucleophilic Attack) | Fukui Function (f+) (for Electrophilic Attack) | Predicted Reactivity |
| N (Amine) | Low | High | High for electrophilic attack |
| N (Piperidine) | Low | High | Moderate for electrophilic attack |
| C4 (para- to CH₂) | High | Low | High for nucleophilic attack |
Applications of 2 3 Methyl Piperidin 1 Yl Benzylamine in Chemical Synthesis and Catalysis
Role as a Key Synthetic Building Block
The unique combination of a chiral piperidine (B6355638) and a benzylamine (B48309) moiety in 2-(3-Methyl-piperidin-1-yl)-benzylamine makes it a valuable scaffold for the synthesis of complex organic molecules.
Precursor for Advanced Organic Structures
The benzylamine and piperidine frameworks are common in a vast array of biologically active compounds and functional materials. For instance, substituted benzylamines are known precursors for the synthesis of inhibitors for enzymes like 17β-Hydroxysteroid Dehydrogenase Type 3. Similarly, the piperidine ring is a prevalent feature in many pharmaceutical agents. The synthesis of derivatives often involves modifications of the benzylamine template, such as substitutions on the central aromatic ring or on the methylene (B1212753) linker of the benzylamine.
A general approach to synthesizing such complex amines involves the reductive amination of a corresponding aldehyde or ketone. For example, a synthetic route to substituted aryl benzylamines can start from 2-nitrobenzyl alcohol, which is oxidized to the aldehyde, followed by reductive amination.
Intermediate in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. Amine-containing compounds are frequently employed in MCRs. For example, the Povarov reaction, a three-component reaction, can be used for the synthesis of quinoline (B57606) derivatives from anilines, aldehydes, and dienophiles. While no specific examples utilizing this compound in MCRs were found, its primary amine functionality makes it a suitable candidate for such transformations.
Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, are another area where this compound could serve as a key intermediate. The strategic placement of the amine and piperidine groups could facilitate intramolecular cyclizations to form complex polycyclic structures.
Building Block for Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyrazoles)
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. Benzylamine and its derivatives can serve as precursors to various heterocyclic systems.
Quinolines: Several classic methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials. mdpi.com While this compound is not a direct aniline (B41778) analogue, modifications or alternative synthetic strategies could potentially leverage its structure for the construction of quinoline rings. For example, benzylamine can act as a nucleophilic catalyst in the synthesis of 2-substituted quinolines from 2-aminochalcones. ontosight.ai
Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net Although the direct synthesis of pyrazoles from a benzylamine is not a standard route, the piperidine moiety within this compound could be part of a larger synthetic strategy. For instance, piperidine-containing pyrazole (B372694) derivatives have been synthesized for various applications, including as bombesin (B8815690) receptor subtype-3 agonists. sbq.org.br The synthesis of such complex molecules often involves multi-step sequences where a piperidine-containing fragment is introduced. nih.gov
Ligand Design and Coordination Chemistry
The nitrogen atoms in this compound can act as Lewis bases, making the molecule a potential ligand for coordination with metal ions.
Exploration as Chiral Ligands in Asymmetric Catalysis
The presence of a chiral center at the 3-position of the piperidine ring makes this compound an interesting candidate for the development of chiral ligands for asymmetric catalysis. Chiral ligands are crucial for enantioselective synthesis, a field of significant importance in the pharmaceutical industry. The development of novel chiral ligands often involves the incorporation of existing chiral building blocks. While there are no specific reports on the use of this particular compound as a chiral ligand, the synthesis of chiral trisubstituted piperidines via biocatalytic transamination and diastereoselective reduction highlights the interest in such scaffolds for creating stereochemically complex molecules. google.com The combination of the chiral piperidine and the coordinating benzylamine nitrogen could lead to the formation of effective chiral catalysts for a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.
Complexation with Transition Metals
The ability of amines to coordinate with transition metals is well-established. Schiff base ligands, which can be formed from the condensation of amines and aldehydes, readily form stable complexes with a variety of transition metals. mdma.ch The primary amine of this compound could be converted into a Schiff base, which could then be used to form complexes with metals such as copper, nickel, cobalt, and zinc. These metal complexes often exhibit interesting electronic, magnetic, and catalytic properties. The specific coordination geometry and the properties of the resulting metal complex would depend on the metal ion and the other ligands present in the coordination sphere.
Catalytic Activity of this compound Derivatives
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically investigating the catalytic activity of this compound and its derivatives. While the individual structural motifs, namely benzylamine and piperidine, are prevalent in the design of various catalysts, the specific compound has not been documented in this context.
Organocatalytic Applications
There are currently no available scientific studies, reports, or patents that describe the use of this compound or its derivatives as organocatalysts. The potential for this compound to act as a catalyst in organic reactions has not been explored in the existing literature. Therefore, no data on its efficacy, substrate scope, or mechanistic pathways in organocatalysis can be provided.
Role in Metal-Catalyzed Transformations
Similarly, a thorough search of the scientific literature indicates that the role of this compound and its derivatives in metal-catalyzed transformations has not been investigated. There is no information available on its use as a ligand for transition metals or as a component of a metal-based catalytic system. Consequently, there are no research findings to report regarding its influence on the efficiency, selectivity, or mechanism of any metal-catalyzed reactions.
Due to the lack of research in this area, no data tables detailing catalytic performance or reaction conditions can be generated.
Future Research Directions
Development of Green and Sustainable Synthetic Routes for 2-(3-Methyl-piperidin-1-yl)-benzylamine
The pursuit of environmentally benign chemical processes is a critical goal in modern synthetic chemistry. Future research should prioritize the development of green and sustainable methods for synthesizing this compound, moving away from traditional routes that may involve harsh reagents or generate significant waste.
Key areas for investigation include:
Catalytic Hydrogenation: Exploring advanced catalytic systems for the reductive amination steps often involved in benzylamine (B48309) synthesis. This could involve using earth-abundant metal catalysts or developing highly efficient heterogeneous catalysts that can be easily recovered and reused, minimizing waste.
Biocatalysis: Employing enzymes, such as transaminases or imine reductases, could offer highly selective and environmentally friendly synthetic pathways. Biocatalytic methods operate under mild conditions (aqueous media, ambient temperature) and can provide high enantioselectivity, which is crucial for pharmaceutical applications.
Flow Chemistry: Transitioning the synthesis to continuous flow processes can offer improved safety, efficiency, and scalability. Flow reactors allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage and energy consumption.
Green Solvents: Investigating the use of sustainable solvents, such as water, supercritical fluids, or bio-derived solvents, to replace traditional volatile organic compounds (VOCs) would significantly reduce the environmental impact of the synthesis. nih.gov
| Green Strategy | Potential Advantage | Research Focus |
| Catalytic Hydrogenation | High efficiency, atom economy, reusability | Development of non-precious metal catalysts |
| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme screening and engineering |
| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design and optimization |
| Green Solvents | Reduced environmental impact and toxicity | Solubility and reactivity studies in alternative media |
In-Depth Mechanistic Elucidation of Complex Transformations
A thorough understanding of the reaction mechanisms is fundamental to optimizing synthetic routes and enabling rational design of new transformations. Future research should focus on elucidating the mechanisms of key bond-forming reactions in the synthesis of this compound and its derivatives. For instance, the palladium-catalyzed C-N cross-coupling reaction to form the bond between the phenyl ring and the piperidine (B6355638) nitrogen is a critical step. Mechanistic investigations could involve:
Kinetic Studies: Determining the reaction order with respect to each component to identify the rate-determining step. nih.gov
Computational Modeling (DFT): Using Density Functional Theory to map the reaction energy profile, identify transition states, and understand the role of ligands and catalysts in controlling selectivity. rsc.org
Spectroscopic Analysis: Employing in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize reaction intermediates, providing direct evidence for the proposed mechanistic pathways. nih.gov
A deeper mechanistic insight will allow for the fine-tuning of reaction conditions to improve yields, minimize byproducts, and potentially discover novel reactivity for this class of compounds.
Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Prediction of Properties
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. researchgate.net Integrating these computational tools can accelerate the development and optimization of this compound and its analogs.
Future applications include:
Retrosynthesis Planning: AI-powered platforms can analyze the structure of this compound and propose multiple, ranked synthetic routes. acs.orgnih.gov These tools can identify novel and more efficient pathways that may not be obvious to a human chemist. synthiaonline.com
Reaction Optimization: ML algorithms can be trained on experimental data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature, time), reducing the number of experiments needed and accelerating the development timeline.
Property Prediction: AI models can predict the physicochemical properties (e.g., solubility, stability) and potential biological activities of virtual derivatives of the parent compound. This allows for the in-silico screening of large virtual libraries to prioritize the synthesis of compounds with the most promising profiles, saving time and resources. researchgate.net
Exploration of Novel Derivatization Reagents and Techniques
The primary amine of the benzylamine group and the secondary amine characteristics of the piperidine ring make this compound an excellent candidate for derivatization. Future research should explore novel reagents and techniques to expand the chemical space around this scaffold.
Primary Amine Modification: Beyond standard acylation or alkylation, novel transformations could be explored. This includes the use of reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) for creating fluorescent derivatives for analytical purposes, or reagents that install unique functional groups to probe biological interactions. researchgate.netnih.gov The transformation of the primary amine into an N-monoalkylhydroxylamine could also be investigated to access new classes of compounds. researchgate.net
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Applying these techniques to the aromatic ring or the piperidine scaffold could enable the introduction of new substituents in a highly efficient and atom-economical manner, bypassing the need for pre-functionalized starting materials.
Late-Stage Functionalization: Developing methods for derivatization at a late stage in a synthetic sequence is highly valuable, particularly in drug discovery. This allows for the rapid generation of a diverse set of analogs from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies.
| Derivatization Site | Reagent/Technique | Potential Outcome |
| Primary Amine | Phenyl isothiocyanate (PIT) | Thiourea derivatives for UV detection rsc.org |
| Primary Amine | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | DMAM derivatives for GC-MS analysis iu.edu |
| Aromatic Ring | C-H Arylation | Biaryl structures for medicinal chemistry nih.gov |
| Piperidine Ring | C(sp3)-H Arylation | Novel 3-arylpiperidine derivatives rsc.org |
Expanding the Scope of this compound in Complex Chemical Architectures
The N-benzylpiperidine motif is a privileged structure found in numerous approved drugs and biologically active compounds. nih.govresearchgate.net This highlights the potential of this compound as a valuable building block for the synthesis of more complex and pharmacologically relevant molecules.
Future research directions should focus on:
Scaffold for Drug Discovery: Utilizing the compound as a starting point for creating libraries of novel molecules to be screened against a wide range of biological targets. Its inherent three-dimensionality may be advantageous for disrupting protein-protein interactions or fitting into complex enzyme active sites. researchgate.netajchem-a.com
Synthesis of Spirocyclic and Fused Systems: The reactive sites on the molecule could be used as anchor points for intramolecular cyclization reactions, leading to the formation of novel spirocyclic or fused heterocyclic systems. Such rigidified structures are of great interest in medicinal chemistry as they can lock in a specific bioactive conformation.
Incorporation into Natural Product Analogs: The piperidine core is central to many alkaloids. nih.gov this compound could be used in the synthesis of simplified or modified analogs of complex natural products, aiming to retain or improve their biological activity while simplifying their synthesis.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable compound in both academic and industrial research.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-Methyl-piperidin-1-yl)-benzylamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of benzylamine derivatives typically employs reductive amination, nucleophilic aromatic substitution, or biocatalytic pathways. For example:
- Reductive amination : Reacting ketones (e.g., 3-methylpiperidone) with benzylamine derivatives in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid (HOAc) under controlled pH (4–6) yields secondary amines. Temperature (25–40°C) and molar ratios (1:1.2 ketone:amine) critically affect yields .
- Nucleophilic substitution : Halogenated benzonitriles (e.g., 2-chlorobenzonitrile) react with LiBH₄NMe₂ or pyrrolidinoborohydride in THF at reflux (~66°C), producing substituted benzylamines with yields up to 70% .
Q. Table 1: Representative Yields from Benzylamine Derivative Syntheses
| Method | Conditions | Yield | By-Products | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, HOAc, 30–34°C | 60–75% | Dibenzylamine (traces) | |
| Nucleophilic Substitution | LiBH₄NMe₂, THF, 66°C | 70% | Unreacted starting material |
Q. How can researchers optimize purification of this compound to minimize by-products like dibenzylamine?
Methodological Answer:
- Steam distillation : Effective for separating volatile amines (e.g., benzylamine, bp 185–192°C) from non-volatile by-products. Example: Steam distillation of N,N-dimethylbenzylamine yielded 76.1% purity .
- Extraction : Saturation of aqueous layers with NaCl followed by ethyl ether extraction reduces polar impurities. Crude extracts can be further purified via fractional distillation .
- Excess reagents : Using a 20:1 molar ratio of NH₃ to benzyl chloride suppresses dibenzylamine formation by favoring mono-alkylation .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C-NMR confirms substitution patterns (e.g., piperidinyl vs. benzyl protons) and stereochemistry.
- Capillary electrophoresis (CE) : Monitors migration behavior in discontinuous buffer systems (e.g., cathodic movement of benzylamine analogues at pH 9.3) .
- HPLC-MS : Detects trace impurities (e.g., dibenzylamine) with detection limits <0.1% .
Advanced Research Questions
Q. How can density functional theory (DFT) simulations predict optimal reaction conditions for synthesizing this compound derivatives?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) optimize reaction thermodynamics:
- Thermodynamic parameters : Calculate ∆H, ∆S, and ∆G for imine formation (e.g., ∆G < 0 indicates spontaneity). For benzylamine derivatives, simulations predict optimal synthesis temperatures between 25–40°C .
Q. Table 2: DFT-Predicted Thermodynamic Parameters for Imine Synthesis
| Temperature (°C) | ∆H (kJ/mol) | ∆S (J/mol·K) | ∆G (kJ/mol) |
|---|---|---|---|
| 25 | -58.2 | -120.5 | -22.1 |
| 40 | -56.7 | -118.9 | -20.8 |
| Data adapted from imine synthesis studies |
Q. What strategies resolve contradictory data in QSAR models for benzylamine derivatives' binding affinities?
Methodological Answer:
- Substituent parameter scaling : Van der Waals volume (Vw) scaled by 0.1 improves correlation with binding affinities (R² > 0.85) for para-substituted benzylamines .
- Mutagenesis-guided QSAR : Compare binding trends between wild-type and mutant enzymes (e.g., MAO A Ser209Ala) to identify steric/electronic outliers .
Q. How do buffer ion properties influence the electrophoretic mobility of this compound in capillary migration studies?
Methodological Answer:
- Buffer composition : Discontinuous buffers (e.g., benzoate/benzylamine) create pH gradients that drive cathodic migration. Mobility correlates with ion charge and size (e.g., benzylamine migrates faster than acetate due to lower hydration radius) .
- pH optimization : At pH 9.3, benzylamine (pKa ~9.4) exists in equilibrium between protonated and deprotonated forms, altering migration velocity .
Q. How can biocatalytic methods improve the sustainability of this compound synthesis?
Methodological Answer:
- Enzyme cascades : Multi-step cascades (e.g., engineered E. coli expressing transaminases and reductases) convert renewable feedstocks (e.g., glucose) to benzylamine derivatives with >90% atom economy .
- Detection limits : Optimize HPLC or GC-MS protocols (LOD < 1 µM) to monitor low-yield biocatalytic reactions, as poor detection previously hindered progress .
Q. What mechanistic insights explain by-product formation (e.g., dibenzylamine) in benzylamine syntheses?
Methodological Answer:
- Competitive alkylation : Excess benzyl chloride reacts with primary amines (e.g., NH₃) to form secondary amines. Kinetic control via slow reagent addition reduces dibenzylamine yields to <5% .
- Steric effects : Bulky substituents (e.g., 3-methylpiperidinyl) hinder nucleophilic attack, favoring mono- over di-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
